molecular formula C8H10F2N2O B13298236 5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13298236
M. Wt: 188.17 g/mol
InChI Key: IKHAJSAEOMDGLH-UHFFFAOYSA-N
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Description

5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C7H10F2N2O This compound is characterized by the presence of an amino group, a difluoroethyl group, and a methyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid with 2,2-difluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(2,2-difluoroethyl)pyrimidine-2,4-dione: Similar in structure but with a pyrimidine ring instead of a pyridinone ring.

    5-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde: Contains a pyrazole ring and an aldehyde group.

    5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile: Features a pyrazole ring with additional substituents.

Uniqueness

5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and the dihydropyridinone ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10F2N2O

Molecular Weight

188.17 g/mol

IUPAC Name

5-amino-1-(2,2-difluoroethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C8H10F2N2O/c1-5-2-8(13)12(3-6(5)11)4-7(9)10/h2-3,7H,4,11H2,1H3

InChI Key

IKHAJSAEOMDGLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC(F)F

Origin of Product

United States

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